(2S,5S)-1-benzyl-2,5-dimethylpiperazine chemical structure and physical properties
(2S,5S)-1-benzyl-2,5-dimethylpiperazine chemical structure and physical properties
An In-depth Technical Guide to (2S,5S)-1-benzyl-2,5-dimethylpiperazine: Structure, Properties, and Applications in Medicinal Chemistry
Executive Summary
(2S,5S)-1-benzyl-2,5-dimethylpiperazine is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperazine, a scaffold prevalent in numerous approved drugs, this molecule's true value lies in its specific, pre-defined stereochemistry. The cis-configuration of the two methyl groups at the C2 and C5 positions provides a rigid and conformationally constrained framework. This makes it an invaluable chiral building block for the synthesis of complex, high-value molecules, particularly ligands targeting specific biological receptors where stereoisomeric purity is paramount for efficacy and safety. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a logical synthetic approach, and its critical applications in drug development.
Introduction to (2S,5S)-1-benzyl-2,5-dimethylpiperazine
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of drugs across various therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents. Its two nitrogen atoms offer versatile points for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.
(2S,5S)-1-benzyl-2,5-dimethylpiperazine distinguishes itself through its stereochemical purity. The "(2S,5S)" designation indicates that the methyl groups on the piperazine ring are on the same side of the ring's plane (a cis relationship), with both chiral centers possessing the 'S' configuration. The benzyl group serves as a common protecting group and a synthetic handle, which can be retained or removed in subsequent synthetic steps.[1] The primary utility of this compound is not as a final active pharmaceutical ingredient (API), but as a crucial intermediate, enabling the efficient and stereocontrolled synthesis of more complex target molecules. Its rigid structure is essential for creating compounds that can selectively interact with stereospecific biological targets like enzyme active sites or G-protein coupled receptors.
Chemical Structure and Identification
The molecular architecture of (2S,5S)-1-benzyl-2,5-dimethylpiperazine is defined by a central piperazine ring substituted with a benzyl group on one nitrogen and two methyl groups on the C2 and C5 carbons, both in the S-configuration.
Caption: Molecular graph of (2S,5S)-1-benzyl-2,5-dimethylpiperazine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 745031-35-0 | [2][3] |
| Molecular Formula | C₁₃H₂₀N₂ | [2][4] |
| Molecular Weight | 204.31 g/mol | [2][4] |
| IUPAC Name | (2S,5S)-1-benzyl-2,5-dimethylpiperazine | |
| SMILES | C[C@H]1CN(CC2=CC=CC=C2)CN1 | [2] |
| InChIKey (dihydrochloride) | NNOPREOUOQQPDC-AQEKLAMFSA-N |[5] |
Physicochemical Properties
The properties of this compound are dictated by its structure. The benzyl group imparts significant lipophilicity, while the two nitrogen atoms provide basic centers capable of forming salts. The dihydrochloride salt, for instance, is expected to have higher aqueous solubility than the free base, which is advantageous for certain reaction conditions and for use in biological assays.[6]
Table 2: Physical and Chemical Properties
| Property | Value | Notes / Isomer | Source |
|---|---|---|---|
| Purity | ≥95% | For the (2S,5S) isomer | [2][3] |
| Appearance | Liquid | For the dihydrochloride salt | [5] |
| Density | 0.964 g/cm³ | Data for the trans isomer | [7] |
| Boiling Point | 291.5 °C at 760 mmHg | Data for the trans isomer | [7] |
| Storage Conditions | 2-8 °C | Recommended for stability |[2] |
Note: Specific physical data like boiling and melting points for the pure (2S,5S) free base are not widely published. Data for the racemic trans-isomer is provided for context.
Synthesis and Stereochemical Control
The synthesis of an enantiomerically pure compound like (2S,5S)-1-benzyl-2,5-dimethylpiperazine is a non-trivial task where control of stereochemistry is the central challenge. A direct asymmetric synthesis can be complex; therefore, a common and robust strategy involves the synthesis of a racemic intermediate followed by chiral resolution.
Causality in the Synthetic Approach
The choice of a resolution-based pathway is driven by efficiency and accessibility. Synthesizing the core 2,5-dimethylpiperazine ring often yields a mixture of cis and trans isomers.[8] After isolating the desired cis-racemate, a chiral resolving agent is used to separate the (2S,5S) and (2R,5R) enantiomers. This step is critical because biological systems are chiral, and often only one enantiomer of a drug is active, while the other may be inactive or cause undesirable side effects. Securing the correct stereochemistry early in the synthesis, as with this building block, prevents the costly and wasteful synthesis of an incorrect final stereoisomer.
Experimental Protocol: A Proposed Synthetic Workflow
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Step 1: Synthesis of cis-2,5-dimethylpiperazine.
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Principle: The cyclization of two molecules of an alanine precursor or the reduction of 2,5-dimethylpyrazine can be employed. For instance, the catalytic hydrogenation of 2-aminopropanol-1 over a Raney nickel catalyst can yield 2,5-dimethylpiperazine.[8] This process typically results in a mixture of cis and trans isomers.
-
Methodology: The cis isomer is separated from the trans isomer by fractional distillation or crystallization.
-
-
Step 2: Chiral Resolution of (±)-cis-2,5-dimethylpiperazine.
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Principle: This is the key step for establishing stereochemical purity. It leverages the formation of diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives). These diastereomers have different physical properties (like solubility) and can be separated.
-
Methodology:
-
Dissolve the racemic cis-2,5-dimethylpiperazine in a suitable solvent (e.g., ethanol).
-
Add a solution of an enantiomerically pure resolving agent, such as L-(+)-tartaric acid.
-
Allow the solution to cool, promoting the selective crystallization of one diastereomeric salt (e.g., (2S,5S)-dimethylpiperazine-L-tartrate).
-
Filter the crystals and wash with a cold solvent to isolate the salt.
-
Liberate the free base by treating the salt with a strong base (e.g., NaOH) and extracting the enantiomerically pure (2S,5S)-2,5-dimethylpiperazine into an organic solvent. An analogous process has been successfully used for resolving related piperazines.[9][10]
-
-
-
Step 3: N-Benzylation.
-
Principle: A standard nucleophilic substitution reaction where the secondary amine of the piperazine ring attacks the electrophilic benzyl halide.
-
Methodology:
-
Dissolve the isolated (2S,5S)-2,5-dimethylpiperazine in a solvent like acetonitrile or ethanol.
-
Add a mild base (e.g., K₂CO₃) to act as a proton scavenger.
-
Add benzyl chloride or benzyl bromide dropwise at room temperature or with gentle heating.[1]
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by filtering the solids and removing the solvent under reduced pressure. Purify the resulting crude product via column chromatography or distillation to yield pure (2S,5S)-1-benzyl-2,5-dimethylpiperazine.
-
-
Caption: Proposed workflow for the stereocontrolled synthesis.
Applications in Research and Drug Development
The primary application of (2S,5S)-1-benzyl-2,5-dimethylpiperazine is as a high-value chiral intermediate. Its rigid, stereochemically defined structure is incorporated into larger molecules to ensure they adopt the precise three-dimensional conformation required for selective interaction with a biological target.
-
Intermediate for Receptor Ligands: The related compound, (2R,5S)-1-allyl-2,5-dimethylpiperazine, is a documented intermediate in the synthesis of potent delta-opioid receptor ligands.[9] This strongly implies that the (2S,5S)-benzyl analogue serves a similar purpose in research programs targeting various receptors, where the piperazine core acts as a scaffold to orient other pharmacophoric groups correctly in 3D space.
-
Scaffold in Medicinal Chemistry: Benzylpiperazine derivatives have been successfully developed as selective σ1 receptor antagonists for the treatment of neuropathic pain.[11] The (2S,5S)-dimethyl substitution pattern offers a unique way to explore the steric and conformational requirements of receptor binding pockets, potentially leading to ligands with improved selectivity and potency.
-
Peptidomimetics: The piperazine-2,5-dione core, a related structure, is used to create orally stable peptidomimetics.[12] Chiral piperazines like the title compound can serve as foundational elements for building more complex, protease-resistant molecules that mimic the structure and function of peptides.
Caption: Role as a building block in targeted drug design.
Safety, Handling, and Storage
Table 3: Recommended Safety and Handling Procedures
| Category | Recommendation | Source |
|---|---|---|
| Hazard Class | Likely corrosive, causing skin burns and serious eye damage. Potentially flammable. | [13][15] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or face shield, and a lab coat. | [15] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge. | [13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place (2-8 °C recommended).[2] Store away from incompatible materials such as strong oxidizing agents and strong acids. | [13] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Remove contaminated clothing and rinse skin with water. Inhalation: Move to fresh air. Seek immediate medical attention in all cases of significant exposure. | [15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | |
Conclusion
(2S,5S)-1-benzyl-2,5-dimethylpiperazine is more than a simple chemical; it is an enabling tool for medicinal chemists and drug development professionals. Its value is derived directly from its well-defined, three-dimensional structure. By providing a rigid, enantiomerically pure scaffold, it allows researchers to build complex molecules with a high degree of confidence in the final product's stereochemistry. This accelerates the discovery of novel therapeutics by reducing ambiguity in structure-activity relationship (SAR) studies and ensuring that the synthesized molecules have the optimal geometry for interacting with their intended biological targets.
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